molecular formula C10H10O4 B1615720 2,4-Diacetyl-1,3-benzenediol CAS No. 2163-12-4

2,4-Diacetyl-1,3-benzenediol

Cat. No. B1615720
CAS RN: 2163-12-4
M. Wt: 194.18 g/mol
InChI Key: AONRSNZGOMBWPX-UHFFFAOYSA-N
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Description

2,4-Diacetyl-1,3-benzenediol , also known as 2,4-diacetylresorcinol , is an organic compound with the molecular formula C10H10O4 . It falls under the category of benzenediols , specifically the 1,3-isomer (meta-isomer) . Resorcinol, its structural isomer, is another well-known compound in this class .


Synthesis Analysis

The synthesis of 2,4-diacetylresorcinol involves acetylating resorcinol (1,3-benzenediol) at the 2 and 4 positions . This process introduces two acetyl groups onto the resorcinol ring. The reaction typically occurs under acidic conditions, using acetic anhydride or acetyl chloride as acetylating agents .


Molecular Structure Analysis

The molecular structure of 2,4-diacetylresorcinol consists of a benzene ring with two acetyl (CH3C=O) groups attached to adjacent carbon atoms. The IUPAC Standard InChI representation is: InChI=1S/C10H10O4/c1-5(11)7-3-4-8(13)9(6(2)12)10(7)14/h3-4,13-14H,1-2H3 .


Chemical Reactions Analysis

2,4-Diacetylresorcinol can undergo various chemical reactions, including acylation, oxidation, and condensation reactions. For example, it can react with primary amines to form Schiff bases. Additionally, it may participate in nucleophilic substitution reactions at the acetyl groups .


Physical And Chemical Properties Analysis

  • Solubility : Readily soluble in water, alcohol, and ether; insoluble in chloroform and carbon disulfide .

Scientific Research Applications

Industrial and Chemical Uses

2,4-Diacetyl-1,3-benzenediol, also referred to as resorcinol or 1,3-benzenediol, has versatile applications in the industrial and chemical sectors. It is utilized in the production of dyes, medicines, photography, rubber, and fur dyeing. Furthermore, it serves as an agent for oxygen removal and is involved in the manufacturing of antioxidants for rubber and lubricating oils. This compound is naturally found in substances such as crude wood tar, beet sugar, bituminous shale, coal, onions, and cigarette smoke (Andersen & Carisen, 1988).

Biological and Environmental Research

In biological and environmental research, 2,4-Diacetyl-1,3-benzenediol has been studied for its role in anaerobic metabolism. Specific bacteria, such as a Clostridium sp., utilize this compound in their metabolic processes. The compound is reduced to 1,3-cyclohexanedione, which is then hydrolytically cleaved to 5-oxocaproic acid (Kluge, Tschech & Fuchs, 1990).

Food Preservation

In the food industry, 2,4-Diacetyl-1,3-benzenediol has shown effectiveness in food preservation. Studies have demonstrated its ability to prevent browning in shrimp, mushrooms, fresh-cut pear, and potato. Additionally, it can extend the storage time of apples and inhibit microbial growth (Zheng Yong-hua, 2005).

Cosmetic Applications

In the cosmetic field, derivatives of 2,4-Diacetyl-1,3-benzenediol have been explored as skin lightening agents. For example, 4-(1-phenylethyl)1,3-benzenediol has been identified as a stable and potent inhibitor of melanin synthesis, offering a safe alternative for skin lightening (Vielhaber et al., 2007).

Environmental Science

In environmental science, 2,4-Diacetyl-1,3-benzenediol is recognized for its role in secondary organic aerosol formation. Its oxidation reactions, especially in the presence of NOx, contribute significantly to the formation of secondary organic aerosols, a crucial aspect of atmospheric chemistry (Finewax, de Gouw & Ziemann, 2018).

Mechanism of Action

As for its mechanism of action, 2,4-diacetylresorcinol is used primarily as an antiseptic and disinfectant in topical pharmaceutical products. It finds applications in treating skin disorders such as acne, seborrheic dermatitis, eczema, psoriasis, corns, calluses, and warts .

properties

IUPAC Name

1-(3-acetyl-2,4-dihydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-5(11)7-3-4-8(13)9(6(2)12)10(7)14/h3-4,13-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AONRSNZGOMBWPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)O)C(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00176017
Record name 2,4-Diacetyl-1,3-benzenediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00176017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2163-12-4
Record name 2,4-Diacetyl-1,3-benzenediol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002163124
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Diacetyl-1,3-benzenediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00176017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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